

# Application Note: Determination of Eprinomectin Residues in Bovine Milk by LC-MS/MS

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## Compound of Interest

Compound Name: *Eprinomectin (Standard)*

Cat. No.: *B8068675*

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## Introduction

Eprinomectin is a broad-spectrum macrocyclic lactone anthelmintic agent used in veterinary medicine to treat and control internal and external parasites in cattle, including lactating dairy cows.[1][2] To ensure consumer safety and comply with regulatory standards, it is crucial to monitor eprinomectin residues in bovine milk. The Codex Alimentarius has established a Maximum Residue Limit (MRL) for eprinomectin in bovine milk at 20 µg/kg.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of eprinomectin residues in bovine milk using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6] The described method, incorporating a QuEChERS-based sample preparation, is suitable for routine monitoring and regulatory compliance testing.

## Principle

This method involves the extraction of eprinomectin from a milk sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[7][8] The QuEChERS approach utilizes a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[7][8] The cleaned extract is then analyzed by LC-MS/MS. The analyte is separated from matrix components on a C18 reversed-phase column and detected using positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).

## Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)
- Reagents: Ammonium acetate, Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), Sodium chloride (NaCl)
- Standards: Eprinomectin certified reference material
- SPE Sorbents: C18
- Equipment:
  - High-Performance Liquid Chromatography (HPLC) system
  - Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
  - Analytical balance
  - Centrifuge
  - Vortex mixer
  - Pipettes and general laboratory glassware

## Experimental Protocols

### Standard Solution Preparation

- Primary Stock Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of eprinomectin reference standard and dissolve in 100 mL of methanol.
- Intermediate Stock Solution (1  $\mu\text{g/mL}$ ): Dilute the primary stock solution 1:100 with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 ng/mL.

### Sample Preparation (QuEChERS Method)

- Extraction:

1. Pipette 10 mL of a well-mixed milk sample into a 50 mL polypropylene centrifuge tube.
  2. Add 10 mL of acetonitrile.
  3. Vortex vigorously for 1 minute.
  4. Add 4 g of anhydrous  $\text{MgSO}_4$  and 1 g of  $\text{NaCl}$ .[\[5\]](#)
  5. Immediately vortex for another 1 minute.
  6. Centrifuge at 4000 rpm for 10 minutes.
- Dispersive SPE Cleanup:
    1. Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous  $\text{MgSO}_4$  and 50 mg of C18 sorbent.
    2. Vortex for 30 seconds.
    3. Centrifuge at 10,000 rpm for 5 minutes.
    4. Transfer the supernatant into a clean vial for LC-MS/MS analysis.

## LC-MS/MS Analysis

- LC Conditions:
  - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.5  $\mu\text{m}$ )
  - Mobile Phase A: 5 mM Ammonium acetate in water[\[1\]](#)
  - Mobile Phase B: 5 mM Ammonium acetate in methanol[\[1\]](#)
  - Flow Rate: 0.4 mL/min[\[1\]](#)
  - Injection Volume: 5  $\mu\text{L}$ [\[1\]](#)
  - Column Temperature: 50  $^{\circ}\text{C}$ [\[1\]](#)

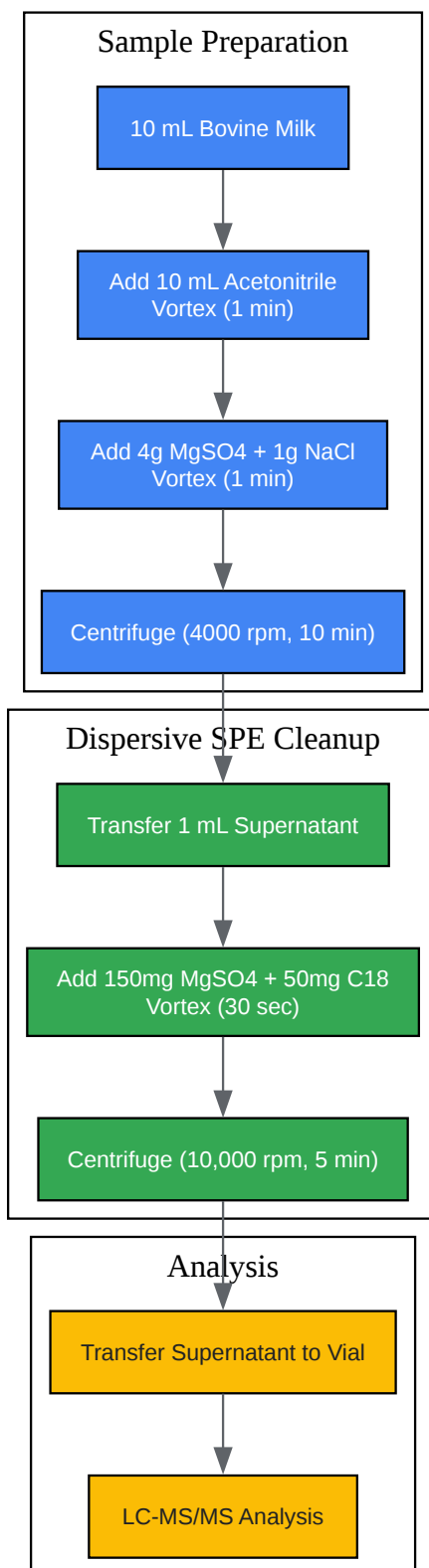
- Gradient: Start with 70% B, linearly increase to 97% B in 5 minutes, hold for 3 minutes, then return to initial conditions and re-equilibrate for 2 minutes.[1]
- MS/MS Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
  - MRM Transitions: Monitor at least two transitions for eprinomectin for quantification and confirmation. The specific precursor and product ions, along with optimized cone voltages and collision energies, should be determined by infusing a standard solution.

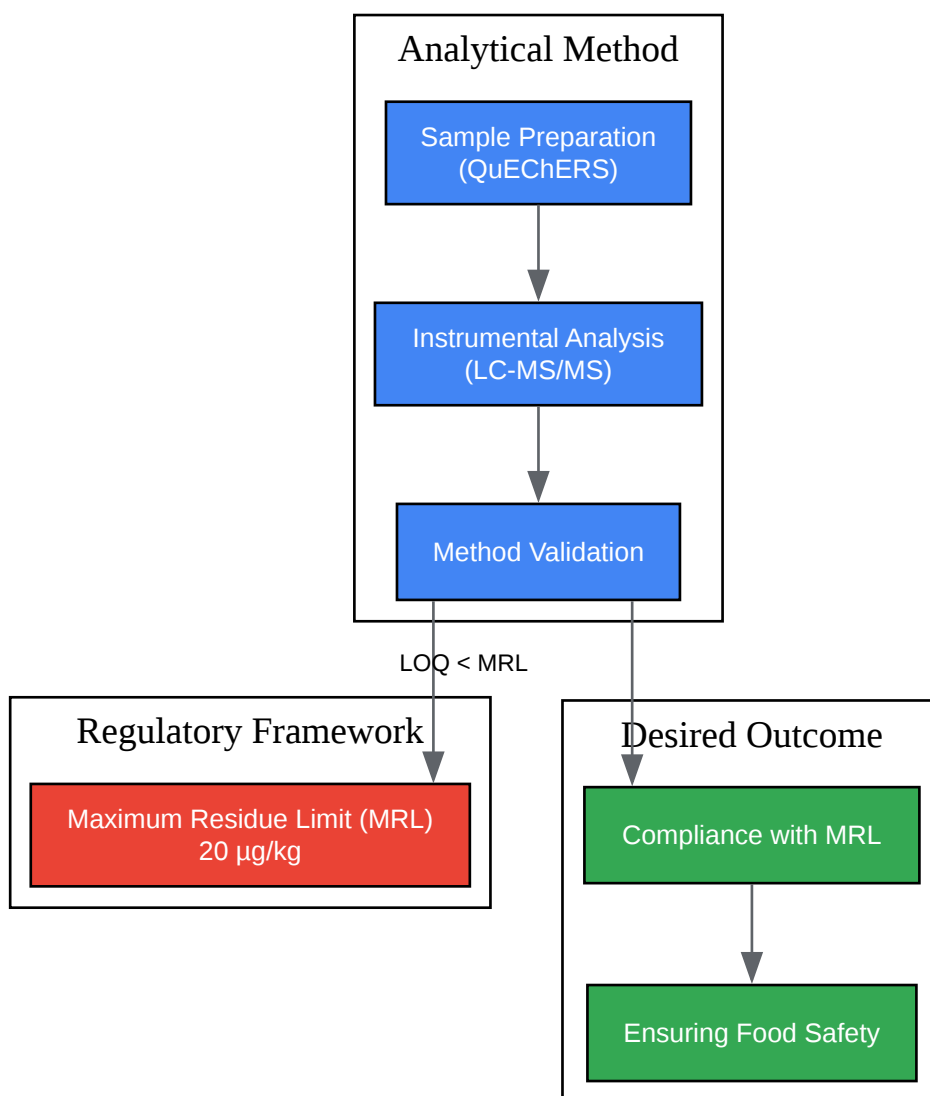
## Data Presentation

The quantitative data for method validation should be summarized as shown in the table below.

Parameter	Result	Acceptance Criteria
Linearity ( $r^2$ )	> 0.99	$\geq 0.99$
Limit of Detection (LOD)	0.5 $\mu\text{g/kg}$	Reportable
Limit of Quantification (LOQ)	1.5 $\mu\text{g/kg}$	< MRL (20 $\mu\text{g/kg}$ )
Recovery (%)	95 - 105%	80 - 110%
Precision (RSD%)		
- Repeatability (Intra-day)	< 10%	$\leq 15\%$
- Reproducibility (Inter-day)	< 15%	$\leq 20\%$

## Visualizations





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